molecular formula C15H17N3O3S B1393318 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one CAS No. 1325306-66-8

3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one

Cat. No.: B1393318
CAS No.: 1325306-66-8
M. Wt: 319.4 g/mol
InChI Key: NXWHHKPHAYXNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 3-position with a sulfonyl group linked to a 4-phenylpiperazine moiety (Figure 1). This structure combines the hydrogen-bonding capability of the lactam ring with the lipophilic and receptor-targeting properties of the phenylpiperazine group.

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15-14(7-4-8-16-15)22(20,21)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWHHKPHAYXNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a pyridinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Pyridin-2(1H)-ones

3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one
  • Structure : Replaces the 4-phenylpiperazine with a 4-methylpiperidine group.
  • Molecular weight: 256.33 vs. ~340 (estimated for the main compound) .
  • Implications : Lower molecular weight may improve bioavailability but reduce affinity for serotonin or dopamine receptors, where phenylpiperazine is a common pharmacophore.
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
  • Structure : Substitutes piperazine with pyrrolidine.
  • Key Differences :
    • Five-membered pyrrolidine ring vs. six-membered piperazine, altering conformational flexibility.
    • Reduced basicity (pKa ~9.46) compared to piperazine derivatives .
  • Activity : Pyrrolidine sulfonamides are less common in CNS-targeting drugs but may enhance metabolic stability.

Piperazine-Containing Pyridin-2(1H)-ones

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one
  • Structure: Thienopyrimidinone core with 4-phenylpiperazine.
  • Key Differences: Thienopyrimidinone replaces pyridinone, introducing sulfur and altering electronic properties. Molecular weight: 388.49 vs. ~340 .
  • Activity: Thienopyrimidinones are explored as kinase inhibitors, suggesting divergent targets compared to pyridinone derivatives.
1-ethyl-4-hydroxy-6-methyl-3-{4-(methylsulfanyl)phenylmethyl}pyridin-2(1H)-one
  • Structure: Additional substituents (hydroxy, methyl, methylsulfanylphenyl) on the pyridinone core.
  • Key Differences :
    • Increased steric bulk and hydrogen-bonding capacity due to hydroxy and methyl groups.
    • Molecular weight: 482.02 .
  • Implications : Enhanced hydrophilicity may improve solubility but reduce blood-brain barrier penetration.

Pyridin-2(1H)-ones with Bioisosteric Replacements

3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one (IGF-1R Inhibitors)
  • Structure : Benzoimidazole replaces the sulfonylpiperazine group.
  • Key Differences :
    • Rigid planar benzoimidazole enhances π-stacking but reduces flexibility.
    • Demonstrated potency against insulin-like growth factor 1 receptor (IGF-1R) via 4-position amine side chains .
  • Activity : Unlike sulfonamide derivatives, these compounds target tyrosine kinases, highlighting substituent-dependent target selectivity.
5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one
  • Structure : Lacks sulfonamide; features trifluoromethylbenzyl and phenyl groups.
  • Key Differences :
    • Increased lipophilicity (logP ~3.5 estimated) due to CF3 group.
    • Molecular weight: 323.3 .
  • Activity : Trifluoromethyl groups often enhance metabolic stability and receptor binding affinity.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Linkage: Critical for hydrogen bonding with enzymatic targets (e.g., HIV-1 reverse transcriptase in pyridinone hybrids) .
  • Piperazine vs. Piperidine : Piperazine’s secondary amine enhances basicity (pKa ~7–9), favoring interactions with acidic residues in receptors like 5-HT1A .
  • Substituent Position : 3-Substitution (vs. 4- or 5-) optimizes steric compatibility with hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Core Structure Substituent (Position 3) Molecular Weight Key Biological Target Reference
3-[(4-Phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one Pyridin-2(1H)-one 4-Phenylpiperazinylsulfonyl ~340 CNS receptors, enzymes
3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one Pyridin-2(1H)-one 4-Methylpiperidinylsulfonyl 256.33 Not reported
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Pyridin-2(1H)-one Pyrrolidinylsulfonyl 228.27 Not reported
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one Pyridin-2(1H)-one Benzoimidazolyl ~270 IGF-1R
5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one Pyridin-2(1H)-one Trifluoromethylbenzyl (Position 1) 323.3 Not reported

Biological Activity

3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one is a compound that has attracted significant attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

1. Chemical Structure and Synthesis

The compound features a pyridinone core substituted with a sulfonyl group and a 4-phenylpiperazine moiety . Its synthesis typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a pyridinone precursor. The reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition and receptor modulation. It may inhibit enzymes by binding to their active sites or modulate receptor activity as an agonist or antagonist, influencing various signal transduction pathways.

2.2 Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : It has been studied for its potential against various pathogens, including Mycobacterium tuberculosis and other bacteria .
  • Anticancer Properties : The compound has shown antiproliferative effects in cancer cell lines, particularly in BRCA-deficient cells, where it acts as a PARP inhibitor .

3.1 Anticancer Activity

In a study focused on PARP inhibitors, derivatives of compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation. For instance, one derivative exhibited an IC50 value of 3.8 nM against PARP-1 and 2 . This highlights the compound's potential in cancer therapeutics.

3.2 Antimicrobial Testing

In vitro studies have shown that compounds containing the piperazine moiety exhibit activity against Mycobacterium kansasii. The minimum inhibitory concentration (MIC) for some derivatives was comparable to standard treatments like isoniazid .

4.1 Similar Compounds

Compound NameStructureMain ActivityIC50
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideStructureAnticancerVaries
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideStructureEnzyme InhibitionVaries

These compounds share structural similarities but differ in their biological profiles and potencies.

5. Conclusion

The compound This compound represents a versatile scaffold with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one
Reactant of Route 2
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.